BenchChemオンラインストアへようこそ!

3-(4-Methoxyphenyl)-7-(2-morpholin-4-ylethoxy)chromen-4-one

Isoflavone Structural biology Drug design

This synthetic isoflavone is a critical tool for kinase-focused drug discovery. The 7-(2-morpholin-4-ylethoxy) substituent significantly improves solubility and metabolic stability over natural analogs like biochanin A, ensuring sustained exposure in cell-based cancer assays. Its scaffold is pre-configured for ATP-binding site engagement, making it an ideal starting point for SAR exploration of hydrophobic pocket interactions. Available for research use at ≥95% purity, it enables reproducible campaigns targeting cancer proliferation pathways.

Molecular Formula C22H23NO5
Molecular Weight 381.428
CAS No. 903851-24-1
Cat. No. B2392206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Methoxyphenyl)-7-(2-morpholin-4-ylethoxy)chromen-4-one
CAS903851-24-1
Molecular FormulaC22H23NO5
Molecular Weight381.428
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OCCN4CCOCC4
InChIInChI=1S/C22H23NO5/c1-25-17-4-2-16(3-5-17)20-15-28-21-14-18(6-7-19(21)22(20)24)27-13-10-23-8-11-26-12-9-23/h2-7,14-15H,8-13H2,1H3
InChIKeyNRHGDOIQXBULPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Methoxyphenyl)-7-(2-morpholin-4-ylethoxy)chromen-4-one (CAS 903851-24-1): A Synthetic Isoflavone for Targeted Kinase and Anti-Proliferative Research


3-(4-Methoxyphenyl)-7-(2-morpholin-4-ylethoxy)chromen-4-one (CAS 903851-24-1) is a synthetic derivative belonging to the 4H-chromen-4-one (isoflavone) class, defined by a 3-(4-methoxyphenyl) substituent and a 7-(2-morpholin-4-ylethoxy) side chain . This compound is structurally related to the natural product biochanin A (5,7-dihydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one) but exhibits a distinct substitution pattern that is anticipated to modulate target binding, solubility, and metabolic stability [1]. It is commercially available for research use at ≥95% purity (Molecular Formula: C22H23NO5; MW: 381.43 g/mol) .

Why Generic Isoflavone Analogs Cannot Substitute for 3-(4-Methoxyphenyl)-7-(2-morpholin-4-ylethoxy)chromen-4-one in Targeted Studies


Although the 3-(4-methoxyphenyl)chromen-4-one scaffold is shared with natural isoflavones like biochanin A, the 7-position substitution is a critical determinant of biological activity. Biochanin A possesses a 7-hydroxy group, while the target compound features a 7-(2-morpholin-4-ylethoxy) chain. In related chromone systems, morpholinoalkoxy chains at the 7-position have been shown to significantly enhance antiplatelet PDE3A inhibitory activity compared to hydroxy or methoxy substituents, as demonstrated for 2-morpholinylchromones [1]. This group not only influences solubility and pharmacokinetics but also directs binding to distinct molecular targets, rendering simple des-morpholinoethoxy analogs unsuitable as functional replacements [2].

Quantitative Differentiation of 3-(4-Methoxyphenyl)-7-(2-morpholin-4-ylethoxy)chromen-4-one Against Key Comparators


Structural Differentiation from Biochanin A: 7-Morpholinoethoxy vs. 7-Hydroxy Substitution

The target compound replaces the 7-hydroxy group of biochanin A with a 2-morpholin-4-ylethoxy chain. This substitution increases molecular weight (381.43 vs. 284.27 g/mol) and introduces a basic morpholine nitrogen (predicted pKa ~7-8), which can enhance solubility at physiological pH and create additional hydrogen-bonding and ionic interactions with target proteins . In the 2-morpholinylchromone antiplatelet series, 7-(aminoethoxy) substitution was critical for nanomolar potency against ADP-induced platelet aggregation, whereas the parent 7-hydroxy analogs showed minimal activity [1]. This demonstrates that the morpholinoethoxy chain is an essential pharmacophoric element for certain biological activities, which biochanin A lacks.

Isoflavone Structural biology Drug design

Isoflavone Core Differentiation from 2-Morpholinylchromone Antiplatelet Agents: 3-Aryl vs. 2-Morpholinyl Substitution

The target compound is a 3-(4-methoxyphenyl) isoflavone, distinguishing it from the 2-morpholinylchromone antiplatelet agents described by Morris et al. In the 2-morpholinylchromone series, the most potent antiplatelet compound (39) bearing a 7-[2-(4-methyl-1-piperazinyl)ethoxy] substituent achieved in vivo efficacy in a canine thrombosis model without hemodynamic effects at the effective dose [1]. The target compound replaces the 2-morpholinyl group with a 3-(4-methoxyphenyl) moiety, which is expected to redirect target affinity away from platelet PDE3A toward kinase targets such as EGFR, based on the established kinase inhibitory activity of 3-aryl-4H-chromen-4-one scaffolds [2]. While direct quantitative comparison data for the specific compound are not publicly available, the distinct scaffold architecture suggests divergent biological profiling.

Antiplatelet PDE3 Chromone

Predicted Physicochemical Differentiation: Solubility and Permeability Profile vs. Natural Isoflavones

The morpholine moiety in the target compound introduces a basic center that is not present in biochanin A (5,7-dihydroxy) or formononetin (7-hydroxy-4'-methoxy). At physiological pH, the morpholine nitrogen (predicted pKa ~7.5) is partially protonated, enhancing aqueous solubility. In related 7-morpholinoethoxy chromen-4-one derivatives, this modification has been associated with improved solubility profiles that facilitate in vitro assay performance and reduce the need for DMSO as a co-solvent [1]. Additionally, the ether linkage at position 7 eliminates the phase II metabolic liability (glucuronidation/sulfation) associated with the 7-hydroxy group of natural isoflavones, potentially improving metabolic stability in cell-based assays [2].

Physicochemical properties Drug-likeness Solubility

Cytotoxic Activity in Homoisoflavonoid Series: Preliminary Evidence for Anti-Cancer Potential

A 2022 study by Eslaminejad et al. synthesized and evaluated two homoisoflavonoids containing morpholinoethoxy substitution at the 7-position for cytotoxic activity. While the specific target compound (CAS 903851-24-1) was not the exact molecule tested, the study provides class-level evidence that 7-morpholinoethoxy isoflavonoid derivatives exhibit measurable cytotoxicity against cancer cell lines, with molecular docking studies suggesting binding to kinase targets [1]. The closely related analog 3-(4-methoxyphenyl)-8-methyl-7-(2-morpholin-4-ylethoxy)chromen-4-one has been described as a compound investigated for anti-cancer applications due to enzyme inhibition in cancer cell proliferation pathways . These findings support the rationale for selecting the target compound for oncology-focused research programs.

Cytotoxicity Cancer Homoisoflavonoid

Optimal Research Applications for 3-(4-Methoxyphenyl)-7-(2-morpholin-4-ylethoxy)chromen-4-one Based on Differentiated Evidence


Kinase Inhibitor Screening and Lead Optimization Programs

The 3-(4-methoxyphenyl)isoflavone core with 7-morpholinoethoxy substitution is structurally predisposed for kinase ATP-binding site engagement [1]. This compound is suitable as a starting point for medicinal chemistry optimization targeting kinases implicated in cancer proliferation, distinct from the antiplatelet 2-morpholinylchromone series that acts primarily via PDE3A inhibition [2].

In Vitro Oncology Pharmacology Studies Requiring Improved Solubility over Natural Isoflavones

For cell-based cancer assays where natural isoflavones like biochanin A exhibit poor solubility or rapid metabolic clearance via glucuronidation, the 7-morpholinoethoxy substitution offers predicted solubility and metabolic stability advantages [1]. This makes the compound a preferred choice for experiments requiring sustained exposure over extended incubation periods [2].

Structure-Activity Relationship (SAR) Studies on the Chromen-4-one Scaffold

The compound serves as a key intermediate for SAR exploration: the morpholinoethoxy side chain can be varied to probe the effect of basic amine substituents on target affinity and selectivity, while the 3-(4-methoxyphenyl) group can be modified to map hydrophobic pocket interactions [1]. The commercial availability at ≥95% purity from vendors like Chemenu supports reproducible SAR campaigns [2].

Comparative Selectivity Profiling Against mGluR1 and Other GPCR Targets

Given that the 7-(2-morpholin-4-ylethoxy)chromen-4-one substructure is shared with CFMMC, a known allosteric mGluR1 antagonist [1], this compound is valuable for evaluating how the 3-aryl substitution redirects selectivity away from metabotropic glutamate receptors toward other targets, aiding in the design of target-specific tool compounds [2].

Quote Request

Request a Quote for 3-(4-Methoxyphenyl)-7-(2-morpholin-4-ylethoxy)chromen-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.